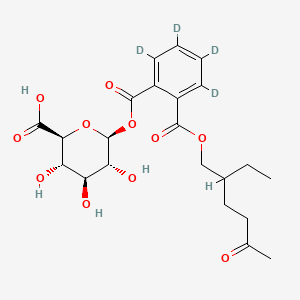
Mono(2-ethyl-5-oxo-hexyl) phthalate (phenyl) glucuronide-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mono(2-ethyl-5-oxo-hexyl) phthalate (phenyl) glucuronide-d4 is a deuterium-labeled compound used primarily in scientific research. It is a stable isotope-labeled version of Mono(2-ethyl-5-oxo-hexyl) phthalate, which is an oxidative metabolite of Di(2-ethylhexyl) phthalate (DEHP). DEHP is a widely used plasticizer added to polyvinyl chloride (PVC) to impart flexibility, temperature tolerance, optical clarity, strength, and resistance to kinking .
Métodos De Preparación
The synthesis of Mono(2-ethyl-5-oxo-hexyl) phthalate (phenyl) glucuronide-d4 involves the incorporation of deuterium atoms into the molecular structure. This is typically achieved through the use of deuterated reagents and solvents during the synthesis process. The specific synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer. Industrial production methods often involve multi-step synthesis processes that ensure high purity and yield of the final product .
Análisis De Reacciones Químicas
Mono(2-ethyl-5-oxo-hexyl) phthalate (phenyl) glucuronide-d4 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form more oxidized metabolites.
Reduction: It can undergo reduction reactions to form less oxidized products.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Mono(2-ethyl-5-oxo-hexyl) phthalate (phenyl) glucuronide-d4 is used extensively in scientific research, particularly in the fields of:
Chemistry: It serves as a reference standard in analytical chemistry for the quantification of phthalate metabolites.
Biology: The compound is used in studies investigating the biological effects of phthalates on human health, including their potential role as endocrine disruptors.
Medicine: Research involving this compound helps in understanding the pharmacokinetics and metabolism of phthalates in the human body.
Mecanismo De Acción
The mechanism of action of Mono(2-ethyl-5-oxo-hexyl) phthalate (phenyl) glucuronide-d4 involves its interaction with various molecular targets and pathways. As an oxidative metabolite of DEHP, it can disrupt endocrine functions by mimicking or interfering with the action of natural hormones. This disruption can lead to adverse effects on reproductive health and development. The compound’s deuterium labeling allows for precise tracking and quantification in biological systems, aiding in the study of its pharmacokinetics and toxicology .
Comparación Con Compuestos Similares
Mono(2-ethyl-5-oxo-hexyl) phthalate (phenyl) glucuronide-d4 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
Mono(2-ethyl-5-oxo-hexyl) phthalate: The non-deuterated version of the compound.
Mono(2-ethylhexyl) phthalate: Another metabolite of DEHP.
Di(2-ethylhexyl) phthalate (DEHP): The parent compound from which these metabolites are derived
These compounds share similar chemical structures but differ in their specific isotopic labeling and biological effects.
Propiedades
Fórmula molecular |
C22H28O11 |
|---|---|
Peso molecular |
472.5 g/mol |
Nombre IUPAC |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2,3,4,5-tetradeuterio-6-(2-ethyl-5-oxohexoxy)carbonylbenzoyl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C22H28O11/c1-3-12(9-8-11(2)23)10-31-20(29)13-6-4-5-7-14(13)21(30)33-22-17(26)15(24)16(25)18(32-22)19(27)28/h4-7,12,15-18,22,24-26H,3,8-10H2,1-2H3,(H,27,28)/t12?,15-,16-,17+,18-,22-/m0/s1/i4D,5D,6D,7D |
Clave InChI |
UHXAUGHVASTHLR-TZWVURKPSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)OCC(CC)CCC(=O)C)C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)[2H])[2H] |
SMILES canónico |
CCC(CCC(=O)C)COC(=O)C1=CC=CC=C1C(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


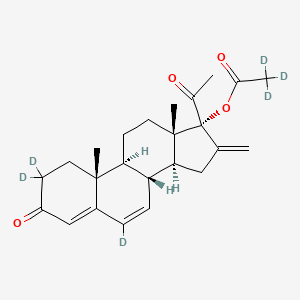

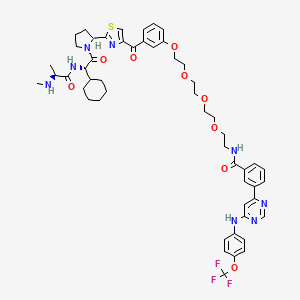
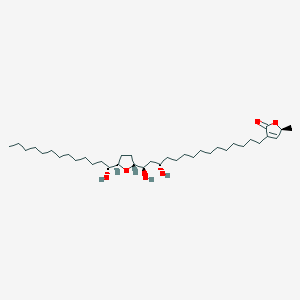
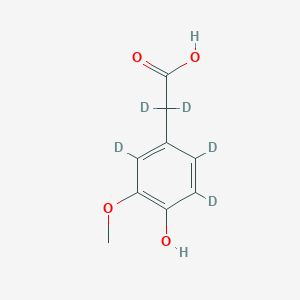
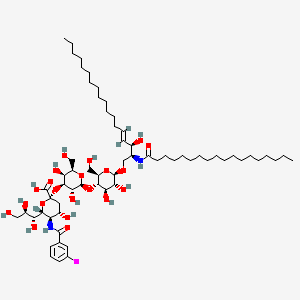
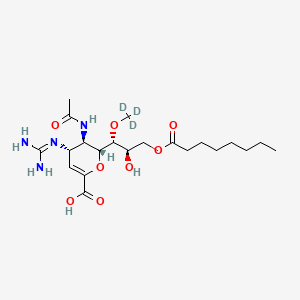
![3-hydroxy-N-[(3R,7S,16S,23R,27S)-23-[(3-hydroxyquinoline-2-carbonyl)amino]-8,11,28,31-tetramethyl-2,6,9,12,15,22,26,29,32,35-decaoxo-7,27-di(propan-2-yl)-5,25-dioxa-1,8,11,14,21,28,31,34-octazatricyclo[34.4.0.016,21]tetracontan-3-yl]quinoline-2-carboxamide](/img/structure/B15144128.png)
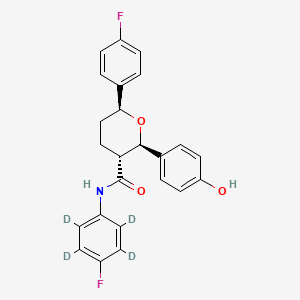
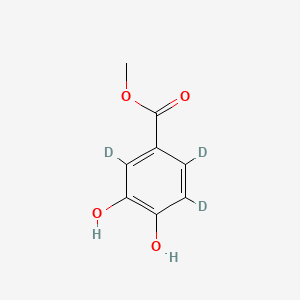

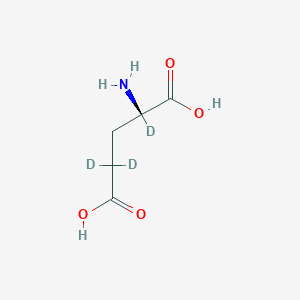
![2,7-Disodium 4-hydroxy-5-{2-[8-hydroxy-1-oxo-3,6-bis(sodiooxysulfonyl)naphthalen-2-ylidene]hydrazin-1-yl}naphthalene-2,7-disulfonate](/img/structure/B15144149.png)
![[(1R,2R)-2-azanidylcyclohexyl]azanide;[hydroxy(oxido)phosphoryl] hydrogen phosphate;platinum(4+)](/img/structure/B15144150.png)
